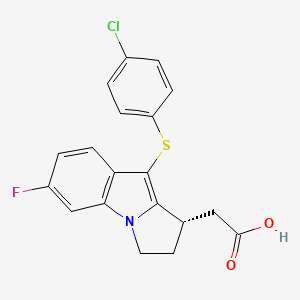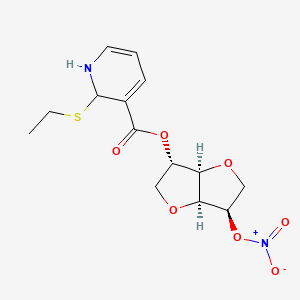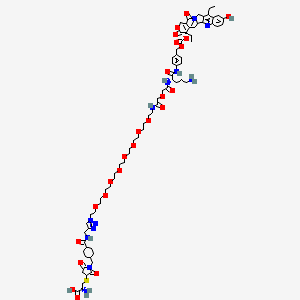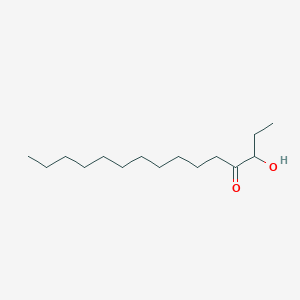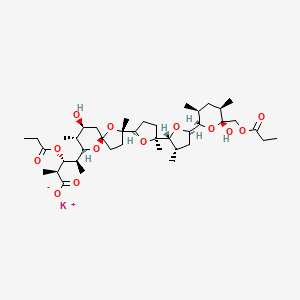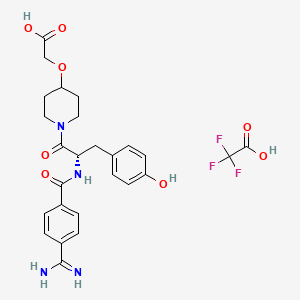
LDN-193665
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LDN-193665 is a potent tau kinase inhibitor. It acts by targeting CDK5/p25 and GSK3β.
Applications De Recherche Scientifique
Photon Conversion in Powder Phosphors : LDNs (Lanthanide-Doped Nanostructures) have shown significant potential in photonics applications due to their high luminescence quantum efficiencies. These nanostructures are being used in up-conversion phosphors for applications such as temperature sensing, lighting, and solar cell technologies. The development of nanocrystalline lanthanide-doped powders using combustion synthesis techniques is a key area of research in this field (Maciel & Rakov, 2015).
Drug Delivery and Drug Sensing Applications : LDNs are being explored for their potential in biomedical fields like biosensors and drug delivery systems. Theoretical calculations have been used to investigate LDNs as potential biosensor devices or drug delivery systems, particularly in the context of the COVID-19 pandemic (Rahman, Hossain, & Ferdous, 2020).
Face and Expression Recognition : The Local Directional Number Pattern (LDN) has been proposed as a novel local feature descriptor for face analysis, including face and expression recognition. This method encodes the directional information of the face's textures in a compact way, improving the discriminative capabilities of existing methods (Rivera, Castillo, & Chae, 2013).
Land Degradation Neutrality : LDN in the context of environmental science refers to Land Degradation Neutrality, a concept that reflects sustainable development goals related to land. It focuses on maintaining or enhancing land-based natural capital and its associated ecosystem services, offering a framework for sustainable land management and assessment of land degradation and restoration (Kust, Andreeva, & Cowie, 2017).
Bioactive Ceramics in Bone Repair : Research into low-dimensional nanomaterials (LDNs) like carbon nanotubes, graphene, and boron nitride nanotubes has shown their potential in reinforcing bioactive ceramics for bone repair. These LDNs offer favorable biocompatibility and super mechanical properties, making them promising nanofillers in the development of advanced biomaterials (Gao, Feng, Peng, & Shuai, 2017).
Laser-Driven Neutron Source for Imaging : The development of laser-driven neutron sources (LDNS) has advanced significantly, offering unique applications such as nuclear resonance absorption (NRA) imaging. LDNS is characterized by its large number of neutrons per micro pulse, small source size, and narrow pulse width, making it a powerful tool in various research and industrial applications (Mima, Yogo, Mirfayzi, Lan, Arikawa, Abe, & Nishimura, 2022).
Propriétés
Numéro CAS |
1289638-16-9 |
|---|---|
Formule moléculaire |
C15H11FN4OS |
Poids moléculaire |
314.33 |
Nom IUPAC |
(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20) |
Clé InChI |
JBTRAENEEJNXFX-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC(C(C2=C(N)N=C(NC3=CN=CC=C3)S2)=O)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LDN-193665; LDN 193665; LDN193665; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



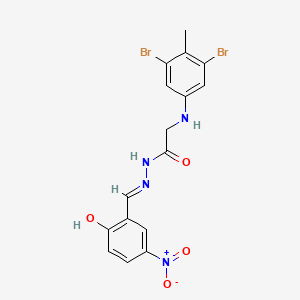
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)
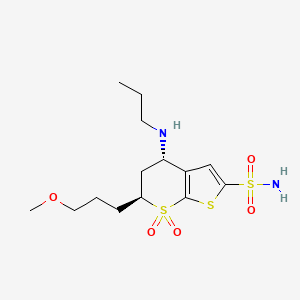

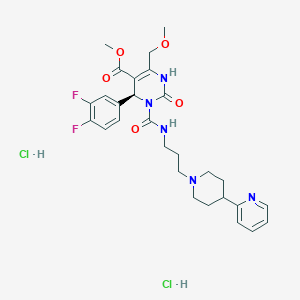
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
